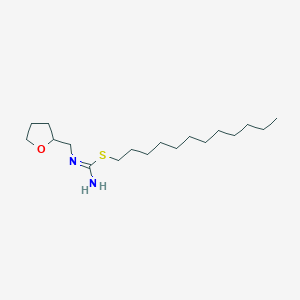
Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate is a chemical compound with the molecular formula C18H37N2OS. It is known for its unique structure, which includes a dodecyl chain and a tetrahydrofuran ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate typically involves the reaction of dodecylamine with tetrahydrofuran-2-carbaldehyde, followed by the addition of thiocarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The tetrahydrofuran ring and the dodecyl chain play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dodecyl [(tetrahydrofuran-2-ylmethyl)amino]methanedithioate: Similar structure but with a different functional group.
Tetrahydrofurfuryl methacrylate: Contains a tetrahydrofuran ring but differs in its overall structure and applications.
Uniqueness
Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate is unique due to its specific combination of a dodecyl chain and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H36N2OS |
|---|---|
Molecular Weight |
328.6 g/mol |
IUPAC Name |
dodecyl N'-(oxolan-2-ylmethyl)carbamimidothioate |
InChI |
InChI=1S/C18H36N2OS/c1-2-3-4-5-6-7-8-9-10-11-15-22-18(19)20-16-17-13-12-14-21-17/h17H,2-16H2,1H3,(H2,19,20) |
InChI Key |
HQVGLGQOHSPRIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=NCC1CCCO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















